molecular formula C7H6N2OS B8551123 1,2,3-Benzothiadiazol-7-ylmethanol

1,2,3-Benzothiadiazol-7-ylmethanol

Cat. No. B8551123
M. Wt: 166.20 g/mol
InChI Key: MMJJSXHLELHPKL-UHFFFAOYSA-N
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Patent
US08110585B2

Procedure details

To a solution of methyl 1,2,3-benzothiadiazole-7-carboxylate (10.0 g, 51.5 mmol) in tetrahydrofuran (200 mL) was added a solution (1 M, 154 mL, 154 mmol) of diisobutylaluminum hydride in hexane at −78° C. and the mixture was stirred for 20 min. The mixture was stirred at room temperature for 1 hr, water and 1 M aqueous sodium hydroxide solution (20 mL) were added at 0° C., and the mixture was stirred at 0° C. for 10 min. To the reaction mixture was added 6 M hydrochloric acid (10 mL) and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by recrystallization (ethyl acetate/methanol) to give the title compound (8.25 g, yield 96%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
154 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[C:6]([C:10](OC)=[O:11])=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.[H-].C([Al+]CC(C)C)C(C)C.[OH-].[Na+].Cl>O1CCCC1.CCCCCC.O>[S:1]1[C:5]2[C:6]([CH2:10][OH:11])=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S1N=NC2=C1C(=CC=C2)C(=O)OC
Name
Quantity
154 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by recrystallization (ethyl acetate/methanol)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
S1N=NC2=C1C(=CC=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.25 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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